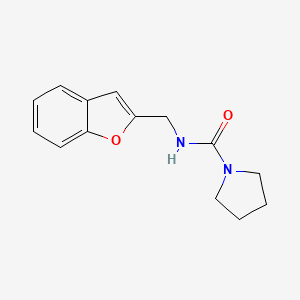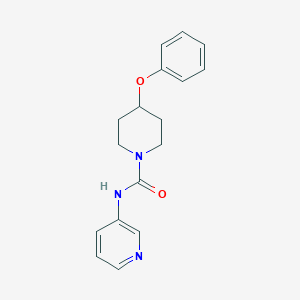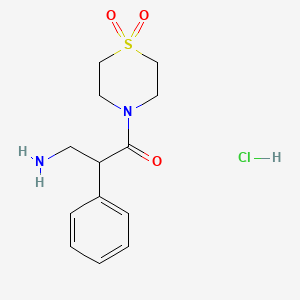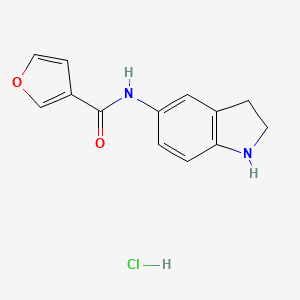
3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of pyrrolidine carboxamides and has been synthesized through a specific method. The purpose of
Mecanismo De Acción
The mechanism of action of 3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to activate certain signaling pathways that can induce apoptosis in cancer cells. In terms of its neuroprotective effects, it has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In terms of its anti-cancer effects, it can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has been shown to have anti-inflammatory effects and can reduce oxidative stress in the brain, which can improve cognitive function. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies can also explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Overall, this compound has the potential to be a valuable tool in medical research and further studies are warranted.
Métodos De Síntesis
The synthesis of 3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide involves several steps. The first step involves the reaction of 2-bromo-1-ethylpyridin-4-amine with 4-pyridylhydrazine to form 1-ethyl-4-(pyridin-4-yl)pyrazolidin-3-one. The second step involves the reaction of the pyrazolidin-3-one with 1-(2-bromoethyl)pyrrolidine to form this compound. This synthesis method has been reported in the literature and has been used to produce the compound for research purposes.
Aplicaciones Científicas De Investigación
3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in medical research. One area of interest is its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propiedades
IUPAC Name |
3-(ethoxymethyl)-N-(1-pyridin-2-ylpyrazol-4-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-2-23-12-13-6-8-20(10-13)16(22)19-14-9-18-21(11-14)15-5-3-4-7-17-15/h3-5,7,9,11,13H,2,6,8,10,12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQQECWUSDNYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)NC2=CN(N=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)


![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)

![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)

![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)

![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)

![2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7638969.png)